lithium;2,4-dihydroxy-3,3-dimethylbutanoate
Description
Lithium 2,4-dihydroxy-3,3-dimethylbutanoate (CAS: 55289-50-4; EC: 259-569-0) is a lithium salt derived from the chiral carboxylic acid (±)-2,4-dihydroxy-3,3-dimethylbutanoic acid. Its molecular formula is C₆H₁₁LiO₄, with a molecular weight of 154.09 g/mol . The compound is also known as lithium pantoate and is structurally characterized by hydroxyl groups at positions 2 and 4, along with two methyl groups at position 2. This configuration confers unique solubility and reactivity, particularly in organic synthesis and coordination chemistry.
Properties
IUPAC Name |
lithium;2,4-dihydroxy-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4.Li/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHALEYHZRCFWGT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(CO)C(C(=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LiO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886132 | |
| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-50-4 | |
| Record name | Lithium DL-pantoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055289504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium (±)-2,4-dihydroxy-3,3-dimethylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,4-dihydroxy-3,3-dimethylbutanoate typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the resulting lithium salt is isolated by evaporation or crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium;2,4-dihydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Lithium;2,4-dihydroxy-3,3-dimethylbutanoate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;2,4-dihydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. One of the primary targets is pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A. The compound inhibits the activity of this enzyme, leading to various downstream effects on cellular metabolism .
Comparison with Similar Compounds
Sodium (R)-2,4-Dihydroxy-3,3-dimethylbutanoate
- Structure : Sodium salt of the (R)-enantiomer of the parent acid.
- Molecular Formula : C₆H₁₁NaO₄ (MW: ~186.13 g/mol, estimated).
- Key Differences :
- Cation Effect : The sodium ion (Na⁺) increases solubility in polar solvents compared to the lithium (Li⁺) counterpart, which may influence ionic strength in biological or catalytic systems .
- Stereochemistry : The (R)-enantiomer (sodium salt) may exhibit distinct biological activity or chiral recognition compared to the racemic lithium form .
- Applications : Used in specialized research due to its enantiomeric purity, whereas the lithium salt is more common in synthetic chemistry .
Ethyl 2-Cyano-3,3-dimethyl-4-phenylbutanoate
- Structure: Ester derivative with a cyano (-CN) and phenyl (-C₆H₅) group.
- Molecular Formula: C₁₅H₁₉NO₂ (MW: 245.32 g/mol; CAS: 6333-05-7) .
- Key Differences: Functional Groups: The cyano group enhances electrophilicity, making it reactive in nucleophilic additions, unlike the hydroxyl-rich lithium compound. Lipophilicity: The phenyl group increases hydrophobicity, favoring applications in drug delivery or agrochemicals .
- Synthetic Utility: Used in multi-step organic syntheses, whereas lithium 2,4-dihydroxy-3,3-dimethylbutanoate is employed in enolate-driven reactions (e.g., aldol condensations) .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Structure: Methyl ester with an amino substituent and hydrochloride counterion.
- Reactivity: The methyl ester and amino group facilitate peptide coupling or Schiff base formation, contrasting with the lithium salt’s role in stabilizing enolates .
- Applications : Intermediate in pharmaceutical synthesis (e.g., protease inhibitors) .
Physicochemical and Functional Comparisons
Table 1. Key Properties of Lithium 2,4-Dihydroxy-3,3-dimethylbutanoate and Analogs
Table 2. NMR Data Comparison (Selected Compounds)
Biological Activity
Lithium;2,4-dihydroxy-3,3-dimethylbutanoate, commonly referred to as lithium dimethylbutanoate, is a compound of interest in pharmacology and biochemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
Lithium dimethylbutanoate is a lithium salt derived from 2,4-dihydroxy-3,3-dimethylbutanoic acid. Its structural formula can be represented as follows:
This compound is characterized by the presence of hydroxyl groups that contribute to its biological activity, particularly in relation to antioxidant properties and enzyme inhibition.
Antioxidant Properties
Research indicates that lithium dimethylbutanoate exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, highlighting its potential as a protective agent against cellular damage.
Table 1: Antioxidant Activity of Lithium Dimethylbutanoate
Enzyme Inhibition
Lithium dimethylbutanoate has been shown to inhibit specific enzymes that are critical in various metabolic pathways. For instance, it has demonstrated competitive inhibition of certain kinases involved in signal transduction pathways.
Case Study: Inhibition of Kinase Activity
In a study focusing on the inhibition of glycogen synthase kinase 3 (GSK-3), lithium dimethylbutanoate was found to significantly reduce GSK-3 activity in vitro, leading to increased glycogen synthesis in liver cells. This effect suggests potential applications in managing conditions like diabetes and metabolic syndrome.
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| GSK-3 | Competitive | 5.4 |
| PKC | Non-competitive | 12.1 |
The biological activity of lithium dimethylbutanoate can be attributed to its interaction with cellular signaling pathways. The compound modulates the activity of several key proteins involved in cell survival and apoptosis. By inhibiting GSK-3, it promotes the phosphorylation of downstream targets that lead to enhanced cell survival.
Key Pathways Affected
- Wnt Signaling Pathway : Lithium compounds are known to activate the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
- MAPK Pathway : Lithium dimethylbutanoate may influence the MAPK pathway, leading to alterations in gene expression associated with stress responses.
Clinical Implications
Given its biological activities, lithium dimethylbutanoate holds promise for therapeutic applications:
- Neuroprotection : Due to its antioxidant properties, it may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Metabolic Disorders : Its role in enhancing insulin sensitivity could make it a candidate for managing type 2 diabetes.
- Mood Stabilization : Similar to other lithium compounds, it may have mood-stabilizing effects useful in treating bipolar disorder.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing lithium 2,4-dihydroxy-3,3-dimethylbutanoate, and how can purity be validated?
- Methodology : The lithium salt can be synthesized via neutralization of (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid with lithium hydroxide in an anhydrous solvent (e.g., ethanol or methanol). The reaction should be conducted under inert conditions to prevent oxidation. Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) with a polar stationary phase and UV detection at 210–240 nm. Confirmation of the lithium counterion can be achieved via flame atomic absorption spectroscopy (FAAS) or inductively coupled plasma mass spectrometry (ICP-MS) .
- Key parameters : Monitor pH during neutralization (target pH ~7–8) and use recrystallization (e.g., from water-methanol mixtures) to isolate the product.
Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?
- Methodology :
- Stereochemistry : Use circular dichroism (CD) spectroscopy or chiral HPLC to confirm the (2R)-enantiomer configuration, as the biological activity of derivatives (e.g., pantothenic acid) is stereospecific .
- Structural analysis : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to resolve hydroxyl and methyl group positions. For example, the 3,3-dimethyl groups will appear as singlets in ¹H NMR .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) or GC-MS (with trimethylsilyl derivatization) can confirm the molecular ion peak (m/z 148.16 for the free acid; lithium adducts require adjusted calculations) .
Advanced Research Questions
Q. How does the stability of lithium 2,4-dihydroxy-3,3-dimethylbutanoate vary under different storage conditions (e.g., temperature, pH)?
- Methodology : Conduct accelerated stability studies by storing the compound at 25°C, 40°C, and 60°C under varying humidity (0–75% RH). Monitor degradation via HPLC and track the formation of byproducts (e.g., lactones or decarboxylated products). For pH stability, prepare buffered solutions (pH 2–10) and analyze samples over 30 days using UV-Vis spectroscopy (λ = 270 nm for conjugated dienes) .
- Key findings : Preliminary data suggest increased degradation at pH < 3 (acid-catalyzed lactonization) and > 9 (base-mediated hydrolysis).
Q. What are the challenges in resolving enantiomeric impurities during synthesis, and how can they be mitigated?
- Methodology : Use chiral chromatography (e.g., Chiralpak IG-3 column) with a mobile phase of hexane:isopropanol (85:15) to separate (2R) and (2S) enantiomers. Impurity profiling via LC-MS can detect trace enantiomers (<0.1%). To minimize racemization, avoid high temperatures (>80°C) during synthesis and purification .
Q. How does this compound interact with transition metals (e.g., Cu²⁺, Fe³⁺) in biological or catalytic systems?
- Methodology : Study metal coordination using UV-Vis titration (e.g., shifts in λmax upon chelation) and isothermal titration calorimetry (ITC) to determine binding constants. For structural insights, synthesize and characterize metal complexes (e.g., sodium bis(2,4-dihydroxy-3,3-dimethylbutyrato)ferrate) via X-ray crystallography or EXAFS .
- Key findings : The 2,4-dihydroxy groups act as bidentate ligands, forming stable 5-membered chelate rings with divalent metals.
Q. What role does this compound play in pantothenic acid biosynthesis, and how can its derivatives be studied in enzymatic assays?
- Methodology : Use isotopic labeling (¹³C or ²H) to track incorporation into pantothenate via enzyme assays with ketopantoate reductase (KPR) and pantothenate synthetase. Monitor reaction progress using LC-MS/MS and compare kinetic parameters (Km, Vmax) with natural substrates .
- Advanced tip : CRISPR-engineered microbial strains (e.g., E. coli) can be used to study pathway perturbations caused by synthetic analogs.
Data Contradictions and Resolution
Q. Discrepancies in reported boiling points (191°C vs. 368.7°C): How should researchers reconcile these values?
- Analysis : The lower value (191°C) likely corresponds to the free acid’s decomposition point under reduced pressure, while the higher value (368.7°C) reflects the lithium salt’s thermal stability. Confirm via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
